molecular formula C21H17BrN4O2S B2611006 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1207007-04-2

2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2611006
CAS No.: 1207007-04-2
M. Wt: 469.36
InChI Key: IJNMVMAOOCMAMN-UHFFFAOYSA-N
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Description

2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C21H17BrN4O2S and its molecular weight is 469.36. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Agents

Anticancer Agents

  • Research on similar derivatives has demonstrated potential anticancer activity. In particular, some compounds showed selectivity and induced apoptosis in cancer cell lines (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
  • Another study highlighted the synthesis of benzothiazole derivatives with considerable anticancer activity against certain cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial and Antioxidant Agents

  • The compound and its derivatives have been studied for their antimicrobial properties. Some synthesized compounds showed potent anti-microbial activity and exhibited good antioxidant activity (Naraboli & Biradar, 2017).

Hemolytic Activity

  • Research has explored its derivatives for antimicrobial and hemolytic activity. Most compounds were active against selected microbial species, suggesting potential for further biological screening (Gul et al., 2017).

pH Dependence

  • A study focusing on the pKa determination of similar compounds revealed information about their protonation sites and acidity constants, which is crucial for understanding their behavior in different pH environments (Duran & Canbaz, 2013).

Properties

IUPAC Name

2-[5-(4-bromophenyl)-1-phenylimidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN4O2S/c1-14-11-19(25-28-14)24-20(27)13-29-21-23-12-18(15-7-9-16(22)10-8-15)26(21)17-5-3-2-4-6-17/h2-12H,13H2,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJNMVMAOOCMAMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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